molecular formula C9H11NO6 B017400 (2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate CAS No. 138499-08-8

(2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate

Cat. No.: B017400
CAS No.: 138499-08-8
M. Wt: 229.19 g/mol
InChI Key: SAWUNSFFYCOVPE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate (CAS 138499-08-8), also known as (S)-tetrahydrofuranyl succinimidyl carbonate, is a reactive ester with applications in organic synthesis and bioconjugation. Its molecular formula is C₉H₁₁NO₆, with a molecular weight of 229.19 g/mol. Key physical properties include:

  • Density: 1.457 g/cm³
  • Melting Point: 114–117°C
  • Boiling Point: 338.7°C at 760 mmHg
  • Flash Point: 158.7°C.

The compound features a succinimidyl carbonate group linked to an (S)-configured tetrahydrofuran (oxolane) ring. The succinimidyl moiety acts as a leaving group, enabling nucleophilic substitution reactions with amines, making it valuable for forming stable amide bonds in peptide synthesis or drug-delivery systems. The stereochemistry at the 3S position of the oxolane ring may influence its reactivity and biological interactions.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6/c11-7-1-2-8(12)10(7)16-9(13)15-6-3-4-14-5-6/h6H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWUNSFFYCOVPE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459464
Record name 1-[({[(3S)-Oxolan-3-yl]oxy}carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138499-08-8
Record name 1-[({[(3S)-Oxolan-3-yl]oxy}carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbodiimide-Based Activation

The most widely reported method employs carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) , to activate the carbonate-forming reaction. In this approach, (3S)-tetrahydrofuran-3-ol reacts with 2,5-dioxopyrrolidin-1-yl carbonochloridate in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) is typically added to scavenge HCl, driving the reaction to completion.

Key Conditions:

  • Molar Ratio: 1:1.2 (alcohol:chloroformate)

  • Reaction Time: 12–24 hours

  • Yield: 65–78% (isolated after column chromatography)

Mechanistic Insights

The carbodiimide facilitates the formation of an active mixed carbonate intermediate, which subsequently undergoes nucleophilic attack by the tetrahydrofuran-3-ol oxygen. Steric hindrance from the (3S)-configured tetrahydrofuran ring necessitates prolonged reaction times compared to analogous acyclic alcohols.

Alternative Reagent Systems

PyBOP-Mediated Coupling

To circumvent side reactions associated with carbodiimides, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) has been employed as a coupling agent. This method, adapted from peptidase-resistant carbamate synthesis, achieves higher yields (82–85%) under milder conditions (−20°C to 0°C).

Optimized Protocol:

  • Dissolve (3S)-tetrahydrofuran-3-ol (1 eq) and PyBOP (1.5 eq) in dry DMF.

  • Add 2,5-dioxopyrrolidin-1-yl carbonochloridate (1.2 eq) dropwise.

  • Stir for 6 hours at −20°C, then warm to 25°C for 12 hours.

Advantages:

  • Reduced epimerization risk

  • Shorter reaction time

Industrial-Scale Production

Continuous Flow Reactor Systems

Patent US6613743B2 discloses a continuous flow process for analogous carbamate syntheses, adaptable to this compound. Key parameters include:

ParameterValue
Residence Time8–12 minutes
Temperature25–30°C
Pressure2–3 bar
SolventAnhydrous acetonitrile
Throughput1.2 kg/h

This method enhances reproducibility and reduces byproduct formation through precise stoichiometric control and rapid heat dissipation.

Purification and Characterization

Chromatographic Isolation

Crude product is typically purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). The compound elutes at Rf = 0.45–0.55 (TLC, UV detection).

Crystallization Optimization

Recrystallization from ethyl ether/n-pentane (1:5) yields needle-shaped crystals suitable for X-ray diffraction. Purity exceeds 99.5% by HPLC (C18 column, 80:20 H2O/MeCN, 1 mL/min).

Stereochemical Considerations

The (3S)-configuration of the tetrahydrofuran moiety imposes strict geometric constraints during carbonate formation. Nuclear Overhauser Effect (NOE) spectroscopy confirms retention of stereochemistry when using PyBOP or DIC, whereas DCC may induce up to 5% racemization at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the ester or dioxopyrrolidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester involves its interaction with specific molecular targets. The ester and dioxopyrrolidinyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also act as a prodrug, releasing active metabolites upon enzymatic cleavage.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physical Properties Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
(2,5-Dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate 138499-08-8 C₉H₁₁NO₆ 229.19 Succinimidyl carbonate, (S)-oxolane Bioconjugation, peptide synthesis
[(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl] (2,5-dioxopyrrolidin-1-yl) carbonate 253265-97-3 C₁₁H₁₃NO₇ 271.22 Bicyclic hexahydrofurofuran ring Antiviral reference standard
2-[(3S)-5-Oxo-oxolan-3-yl]isoindoline-1,3-dione - C₁₂H₉NO₄ 231.21 Isoindoline-1,3-dione, oxolane Organic synthesis intermediate
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl isobutyrate 918448-45-0 C₁₁H₁₅NO₇ 273.24 Isobutyrate ester substituent Prodrugs, controlled release
Key Observations :

Ring Systems: The target compound has a monocyclic oxolane, while the hexahydrofurofuran analog (CAS 253265-97-3) features a bicyclic ring, enhancing conformational rigidity. The isoindoline-1,3-dione derivative () replaces the carbonate with a planar aromatic system, altering electronic properties.

Functional Groups: Succinimidyl carbonates (target compound) exhibit higher reactivity toward amines compared to esters (e.g., isobutyrate in CAS 918448-45-0).

Stereochemistry :

  • The 3S configuration in the target compound contrasts with the 3R configuration in the hexahydrofurofuran analog, which may affect binding in chiral environments.

Table 2: Functional Comparison
Compound Reactivity Primary Applications
Target compound High reactivity with amines (succinimidyl carbonate) Bioconjugation, peptide coupling
Hexahydrofurofuran analog (CAS 253265-97-3) Moderate (stable bicyclic structure) Antiviral research
Isoindoline-1,3-dione derivative Low (stable aromatic system) Organic synthesis intermediate
Dioxane-pyrrolidinyl compound (CAS 21994-89-8) Moderate (dioxane stability) Pharmaceutical intermediates
  • Bioconjugation : The target compound’s succinimidyl group facilitates rapid amine coupling, whereas ester-based analogs (e.g., CAS 918448-45-0) require enzymatic or hydrolytic activation.
  • Antiviral Activity: The hexahydrofurofuran analog’s bicyclic structure may enhance binding to viral targets compared to the monocyclic oxolane.

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from a variety of scientific sources.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dioxopyrrolidinyl moiety linked to a tetrahydrofuran ring. The molecular formula is C9H11NO6C_9H_{11}NO_6 with a molecular weight of approximately 229.19 g/mol . Its chemical structure can be represented as follows:

IUPAC Name (2,5dioxopyrrolidin1yl)[(3S)oxolan3yl]carbonate\text{IUPAC Name }(2,5-dioxopyrrolidin-1-yl)[(3S)-oxolan-3-yl]carbonate

Anticonvulsant Properties

Recent studies have highlighted the compound's potential as an anticonvulsant agent. A notable research article demonstrated that derivatives of the dioxopyrrolidinyl structure exhibited significant protective effects in various mouse models for seizures. For instance, one derivative (Compound 22) showed potent activity with effective doses (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model .

Antinociceptive Effects

In addition to anticonvulsant properties, the compound has been shown to possess antinociceptive effects. In formalin-induced pain models, Compound 22 exhibited substantial efficacy, suggesting its potential utility in pain management . The mechanism is believed to involve inhibition of central sodium/calcium currents and antagonism of the TRPV1 receptor, which is critical for pain sensation.

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : The compound appears to modulate ion channels involved in neuronal excitability, particularly sodium and calcium channels.
  • Receptor Interactions : It has been identified as an antagonist at the TRPV1 receptor, which plays a significant role in nociception.
  • Multitargeted Action : The compound's ability to interact with multiple biological targets may enhance its therapeutic efficacy across different conditions.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Anticonvulsant Activity : A study involving various derivatives demonstrated that modifications in the dioxopyrrolidinyl structure could lead to enhanced anticonvulsant activity. The findings indicated a correlation between structural changes and biological efficacy .
  • Pain Management Research : Another study focused on the antinociceptive properties of these compounds in animal models. Results indicated that certain derivatives significantly reduced pain responses compared to controls, suggesting their potential application in treating neuropathic pain .

Data Summary

PropertyDetails
Molecular FormulaC9H11NO6C_9H_{11}NO_6
Molecular Weight229.19 g/mol
Anticonvulsant ED50 (MES)23.7 mg/kg
Anticonvulsant ED50 (6 Hz)22.4 mg/kg
Antinociceptive EfficacySignificant in formalin-induced models

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing (2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between (3S)-oxolan-3-ol and 2,5-dioxopyrrolidin-1-yl chloroformate under anhydrous conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance reactivity.
  • Solvent : Anhydrous dichloromethane or THF is preferred for solubility and stability.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. What storage conditions are critical to preserve the compound’s stability?

  • Methodological Answer : Store in a sealed, moisture-free container at 2–8°C. Desiccants (e.g., silica gel) should be included to prevent hydrolysis of the activated carbonate group. Avoid repeated freeze-thaw cycles, as thermal stress may degrade the compound .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) to verify the (3S)-oxolan-3-yl stereochemistry and carbonate linkage.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₁H₁₃NO₇, MW 271.22).
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) for purity assessment (>95%) .

Advanced Research Questions

Q. How can stereoselective synthesis of the (3S)-oxolan-3-yl moiety be optimized to prevent racemization?

  • Methodological Answer : Use chiral auxiliaries or enzymatic resolution to enforce stereochemical control. For example:

  • Chiral Catalysts : Sharpless asymmetric epoxidation followed by ring-opening to form the tetrahydrofuran ring.
  • Monitoring : Polarimetry or chiral HPLC to track enantiomeric excess (ee) during synthesis.
  • Evidence : Similar protocols are validated for antiviral intermediates with defined stereochemistry .

Q. What mechanistic insights explain the compound’s reactivity in bioconjugation reactions?

  • Methodological Answer : The 2,5-dioxopyrrolidin-1-yl group acts as a leaving group, enabling nucleophilic attack by amines (e.g., lysine residues in proteins). Reaction kinetics can be studied via:

  • pH Dependence : Optimize reactivity at pH 7.5–8.5 (aqueous buffer) or in organic solvents.
  • Competition Experiments : Compare with NHS esters to assess selectivity .

Q. How should degradation studies be designed to evaluate environmental or metabolic stability?

  • Methodological Answer :

  • Hydrolysis Assays : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via LC-MS.
  • Oxidative Stress : Expose to H₂O₂ or cytochrome P450 enzymes to identify oxidative byproducts.
  • Ecotoxicology : Follow OECD guidelines for acute toxicity testing in model organisms (e.g., Daphnia magna) .

Q. What solvent systems minimize decomposition during multi-step syntheses?

  • Methodological Answer :

  • Polar Aprotic Solvents : DMF or DMSO stabilizes intermediates but may require rigorous drying.
  • Low-Temperature Handling : Conduct reactions at –20°C in THF to slow hydrolysis.
  • Inert Atmosphere : Use argon or nitrogen to prevent moisture ingress .

Data Contradiction Analysis

  • Issue : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
    • Resolution : Solubility is context-dependent. While the compound is hydrophobic (logP ~1.2), adding co-solvents (e.g., 10% DMSO in PBS) improves aqueous dispersion for biological assays .

Tables

Property Value Reference
Molecular FormulaC₁₁H₁₃NO₇
Molecular Weight271.22 g/mol
Storage Temperature2–8°C (sealed, desiccated)
Key ApplicationBioconjugation, antiviral research

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.